molecular formula C10H14N6 B8342468 6-Piperidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-ylamine

6-Piperidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-ylamine

Cat. No. B8342468
M. Wt: 218.26 g/mol
InChI Key: ZIYAVIQZWZXPJX-UHFFFAOYSA-N
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Patent
US08003649B2

Procedure details

A mixture of piperidine and 3-amino-6-chloro-1,2,4-triazolo[4,3-b]pyridazine was allowed to react by General Synthetic Method 2 to give 6-piperidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-amine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[NH2:7][C:8]1[N:12]2[N:13]=[C:14](Cl)[CH:15]=[CH:16][C:11]2=[N:10][N:9]=1>>[N:1]1([C:14]2[CH:15]=[CH:16][C:11]3[N:12]([C:8]([NH2:7])=[N:9][N:10]=3)[N:13]=2)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NN=C2N1N=C(C=C2)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to react by General Synthetic Method 2

Outcomes

Product
Name
Type
product
Smiles
N1(CCCCC1)C=1C=CC=2N(N1)C(=NN2)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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